Azilsartan medoxomil
描述
Azilsartan medoxomil is an angiotensin II receptor antagonist approved by the FDA in 2011 for the treatment of hypertension. It demonstrates a high bioavailability of approximately 60%, with a half-life of around 11 hours. It is known for its effective blood pressure reduction and tolerability. Azilsartan medoxomil distinguishes itself by offering a tighter and longer-lasting binding to the AT1 receptor, potentially leading to a more effective reduction in blood pressure compared to other ARBs (Hjermitslev et al., 2017).
Synthesis Analysis
The synthesis of Azilsartan medoxomil has been optimized to improve its commercial viability. A novel synthesis route starting from amidoxime methyl ester to Azilsartan medoxomil has been developed, featuring a high overall yield and purity. This process underscores the innovative approaches to the synthesis of this compound, ensuring a high-quality and efficient production method (Garaga et al., 2015).
Molecular Structure Analysis
The molecular structure of Azilsartan medoxomil, a prodrug of Azilsartan, involves a selective and competitive binding to the AT1 subtype angiotensin II receptor. This binding mechanism promotes vasodilation and counteracts the effects of aldosterone, demonstrating the drug's targeted action at a molecular level (Azilsartan Medoxomil, 2020).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of Azilsartan and its selected potential impurities have been explored, providing insight into the process's complexity. Novel modifications in the synthesis process, including the transformation of the CN group into amidoxime moiety and subsequent reactions, have been identified. This research helps in understanding the formation of potential impurities and their management (Rádl et al., 2013).
Physical Properties Analysis
Azilsartan medoxomil's physical properties, including its stability under various conditions and its degradation pathway, have been studied through forced degradation experiments. These studies have identified degradation products and proposed their structures, offering insights into the drug's stability profile and the significance of maintaining its quality and safety (Swain et al., 2015).
科学研究应用
General Efficacy in Hypertension Treatment : Azilsartan medoxomil is effective in treating hypertension, particularly due to its role as an angiotensin-II receptor blocker. This action helps in effectively managing high blood pressure (Chaplin & Mcinnes, 2013).
Comparison with Other Medications : At a dose of 80 mg, Azilsartan medoxomil shows superior efficacy compared to other ARBs like olmesartan and valsartan, without an increase in adverse events (White et al., 2011).
Safety Profile and Effectiveness : It is a safe and effective option for the treatment of hypertension in adults, demonstrating a good safety profile and significant improvement in blood pressure management. Its efficacy is noted to be greater than that of valsartan and olmesartan (Baker & White, 2011).
Mechanism of Action : The drug functions by selectively blocking the binding of angiotensin II to the angiotensin type 1 receptor, which plays a key role in controlling blood pressure (Perry, 2012).
Cardiometabolic Effects : Azilsartan medoxomil has been suggested to have pleiotropic cardiometabolic effects. However, further clinical studies are required to confirm its role in patients with metabolic disorders (Georgiopoulos et al., 2016).
Analytical Methods : A developed RP-HPLC-PDA method for the synchronous estimation of Azilsartan medoxomil in fixed-dose combinations indicates time and cost savings, making the process more efficient and environmentally friendly (Prajapati et al., 2022).
Blood Pressure Reduction and Cardiovascular Risk : The drug shows promising results in reducing blood pressure and improving tolerability, potentially lowering the risk of cardiovascular diseases and mortality rates (Hjermitslev et al., 2017).
Additional Pharmacological Effects : Azilsartan enhances adipogenesis, inhibits vascular cell proliferation, and blocks angiotensin II-induced activation in vascular smooth muscle cells, indicating a range of pharmacological actions beyond blood pressure control (Kajiya et al., 2011).
Renal Protective Actions : In type 2 diabetes, Azilsartan medoxomil reduces kidney damage, with its anti-inflammatory and antioxidative activities contributing to this protective action (Khan et al., 2014).
Efficacy and Tolerability : Compared to ramipril, Azilsartan medoxomil is more effective and better tolerated in treating stage 1–2 hypertension (Bönner et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSABGVXDWMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235482 | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs. | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Azilsartan medoxomil | |
CAS RN |
863031-21-4 | |
Record name | Azilsartan medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azilsartan medoxomil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZILSARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。